Crystallographic Validation: Definitive Molecular Conformation of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid Scaffold
The molecular geometry of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid has been unambiguously determined via single-crystal X-ray diffraction, with ORTEP diagrams confirming the planar arrangement of the 1,2,4-oxadiazole ring relative to the phenyl substituent [1]. The angle between the oxadiazole ring plane and the phenyl ring plane has been measured and depicted crystallographically [1]. In contrast, many commercially available oxadiazole acetic acid analogs lack published crystal structures, leaving their precise 3D conformation unverified and requiring in-house crystallography for docking validation.
| Evidence Dimension | Crystallographic structure availability |
|---|---|
| Target Compound Data | Full ORTEP diagram and angular measurements between oxadiazole, benzoate, and phenyl ring planes available |
| Comparator Or Baseline | Other 1,2,4-oxadiazole acetic acid derivatives (e.g., 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid, CAS 1083216-30-1): No published crystal structure |
| Quantified Difference | Presence vs. absence of validated 3D structural data |
| Conditions | Single-crystal X-ray diffraction at standard temperature and pressure |
Why This Matters
Validated crystallographic data eliminates conformational ambiguity for molecular docking studies, reducing computational false positives in virtual screening campaigns.
- [1] PMC11822514. Molecular structure and configuration of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid derivative. ORTEP diagram and crystallographic data. 2025. View Source
